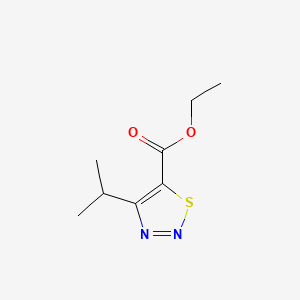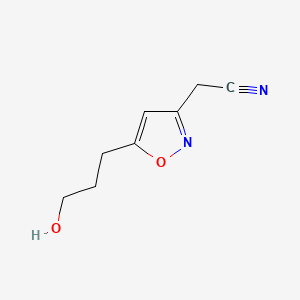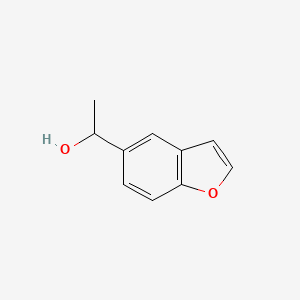
FURA PE-3 POTASSIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FURA PE-3 POTASSIUM SALT is a calcium ion-sensitive fluorophore widely used in scientific research. It is particularly valuable in studies involving vasoconstriction, where it is loaded into intrapulmonary arteries and mesenteric resistance arteries . The compound has a molecular formula of C37H35K4N5O17 and a molecular weight of 978.09 .
Preparation Methods
The preparation of FURA PE-3 POTASSIUM SALT involves several synthetic routes and reaction conditions. One common method includes dissolving the compound in dimethyl sulfoxide to create a mother liquor, which is then mixed with polyethylene glycol, Tween 80, and distilled water to achieve the desired concentration . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and consistency.
Chemical Reactions Analysis
FURA PE-3 POTASSIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can alter the compound’s structure, affecting its fluorescence properties.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups, potentially modifying its chemical behavior.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
FURA PE-3 POTASSIUM SALT has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study calcium ion dynamics in various chemical reactions.
Biology: Employed in cellular and molecular biology to monitor calcium ion concentrations within cells, aiding in the understanding of cellular signaling pathways.
Medicine: Utilized in medical research to investigate the role of calcium ions in physiological and pathological processes, including cardiovascular diseases.
Industry: Applied in the development of diagnostic tools and assays that require precise measurement of calcium ion concentrations.
Mechanism of Action
The mechanism of action of FURA PE-3 POTASSIUM SALT involves its ability to bind to calcium ions, resulting in a change in its fluorescence properties. This binding promotes an increase in intracellular free calcium concentration, which can be measured using fluorescence microscopy or spectroscopy . The compound targets calcium ion channels and pathways involved in calcium ion regulation, making it a valuable tool for studying calcium-dependent processes.
Comparison with Similar Compounds
FURA PE-3 POTASSIUM SALT is similar to other calcium-sensitive fluorophores such as Fura-2 and Indo-1. it has unique properties that make it advantageous in certain applications:
Indo-1: Another calcium-sensitive fluorophore, but this compound offers different excitation and emission wavelengths, making it suitable for specific experimental setups.
These unique properties highlight the versatility and utility of this compound in various scientific research applications.
Properties
CAS No. |
172890-83-4 |
|---|---|
Molecular Formula |
C37H39K4N5O17 |
Molecular Weight |
982.13 |
IUPAC Name |
2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-[3-[4-(carboxymethyl)piperazin-1-yl]-3-oxopropyl]phenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid;potassium |
InChI |
InChI=1S/C37H39N5O17.4K/c43-30(40-7-5-39(6-8-40)16-31(44)45)4-2-21-1-3-23(41(17-32(46)47)18-33(48)49)26(11-21)56-9-10-57-27-12-22-13-28(36-38-15-29(59-36)37(54)55)58-25(22)14-24(27)42(19-34(50)51)20-35(52)53;;;;/h1,3,11-15H,2,4-10,16-20H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55);;;; |
InChI Key |
INBYKMUUHJTRFC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)O)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)O)CC(=O)O)OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)O)N(CC(=O)O)CC(=O)O.[K].[K].[K].[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-N-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B573327.png)
![2-[4-(2-Furyl)-3-thienyl]furan](/img/structure/B573333.png)

![Methyl (2R)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B573335.png)

![Methyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B573339.png)





